molecular formula C3H5N3O2S B6205840 5-methanesulfonyl-1H-1,2,3-triazole CAS No. 79100-57-5

5-methanesulfonyl-1H-1,2,3-triazole

Cat. No.: B6205840
CAS No.: 79100-57-5
M. Wt: 147.2
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Description

5-Methanesulfonyl-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methanesulfonyl (-SO₂CH₃) group at the 5-position. The methanesulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity.

The compound’s synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or post-functionalization of pre-formed triazole derivatives . Its applications span drug discovery (e.g., enzyme inhibition, antimicrobial activity) and materials science (e.g., coordination polymers) due to the versatility of the sulfonyl group in directing chemical behavior .

Properties

CAS No.

79100-57-5

Molecular Formula

C3H5N3O2S

Molecular Weight

147.2

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like DMSO, acetonitrile, or dichloromethane (DCM) and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Mechanism of Action

The mechanism by which 5-methanesulfonyl-1H-1,2,3-triazole exerts its effects involves interactions with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. The methanesulfonyl group can act as an electron-withdrawing group, modulating the reactivity of the triazole ring and enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 5-Methanesulfonyl-1H-1,2,3-triazole and Analogous Compounds

Compound Name Substituent(s) Key Properties/Applications Unique Features vs. 5-Methanesulfonyl Derivative
5-Methanesulfonyl-1H-1,2,3-triazole -SO₂CH₃ at C5 Antifungal activity, metabolic stability Reference compound with strong electron-withdrawing group
5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole -CH₂Cl at C5 Materials science, alkylation reactions Chloromethyl group acts as a leaving group; less stable than sulfonyl
5-Azido-1-methyl-1H-1,2,3-triazole -N₃ at C5 Energetic materials, click chemistry Azide group offers high reactivity but safety concerns
5-(Hydroxymethyl)-1H-1,2,3-triazole -CH₂OH at C5 Drug solubility enhancement Hydroxyl group improves hydrophilicity but reduces electrophilicity
4-(Methanesulfonyl)-1H-1,2,3-triazole -SO₂CH₃ at C4 Antifungal properties Positional isomer; C4 substitution alters electronic distribution
5-Methyl-1H-1,2,3-triazole -CH₃ at C5 Basic triazole scaffold Lacks functional groups; limited applications
5-Phenyl-1H-1,2,3-triazole -Ph at C5 Coordination chemistry, luminescence Aryl group enhances π-stacking but reduces polarity

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (e.g., -SO₂CH₃): The methanesulfonyl group enhances stability and dipole interactions, making the compound resistant to enzymatic degradation. This is critical for antifungal applications, as seen in 4-(methanesulfonyl)-1H-1,2,3-triazole . However, substitution at C5 (vs.
  • Electron-Donating Groups (e.g., -CH₃, -CH₂OH) : Methyl and hydroxymethyl derivatives exhibit reduced electrophilicity, limiting their use in covalent bonding strategies. The hydroxymethyl analog’s improved solubility is advantageous in aqueous formulations .
  • Halogenated Derivatives (e.g., -CH₂Cl) : Chloromethyl and bromomethyl groups serve as intermediates in alkylation reactions but are less stable under physiological conditions compared to sulfonyl derivatives .

Positional Isomerism

The position of substitution on the triazole ring profoundly impacts properties:

  • C5 vs. C4 Sulfonyl Substitution : 5-Methanesulfonyl-1H-1,2,3-triazole and its C4 isomer exhibit distinct electronic environments. C5 substitution may favor interactions with planar enzyme active sites, while C4 substitution could enhance steric hindrance .
  • Aryl vs. Alkyl Substituents : Phenyl groups (e.g., 5-phenyl derivatives) introduce aromaticity and π-stacking capacity, useful in materials science, but reduce solubility compared to sulfonyl groups .

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